molecular formula C15H9ClFNO2 B3042220 N-(2-Chloro-4-fluorobenzyl)phthalimide CAS No. 536761-09-8

N-(2-Chloro-4-fluorobenzyl)phthalimide

Cat. No.: B3042220
CAS No.: 536761-09-8
M. Wt: 289.69 g/mol
InChI Key: HGGUDUBJEAPYRO-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-fluorobenzyl)phthalimide is a chemical compound with the molecular formula C15H9ClFNO2. It is a derivative of phthalimide, which is a well-known class of organic molecules found in pharmaceuticals, natural products, agrochemicals, polymers, and dyes . This compound is characterized by the presence of a 2-chloro-4-fluorobenzyl group attached to the nitrogen atom of the phthalimide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chloro-4-fluorobenzyl)phthalimide can be synthesized through various synthetic routes. One common method involves the reaction of phthalic anhydride with 2-chloro-4-fluorobenzylamine in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, with the formation of the phthalimide ring through a cyclization process.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-fluorobenzyl)phthalimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong nucleophiles such as sodium hydride, potassium tert-butoxide, and lithium aluminum hydride. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phthalimide derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-fluorobenzyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Chloro-4-fluorobenzyl)phthalimide include other N-substituted phthalimides, such as:

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO2/c16-13-7-10(17)6-5-9(13)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGUDUBJEAPYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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